molecular formula C16H16Cl4N2O3 B3006632 [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 877971-70-5

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B3006632
CAS No.: 877971-70-5
M. Wt: 426.12
InChI Key: KEQCHKKHLFTDNW-UHFFFAOYSA-N
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Description

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexenyl group, an ethylamino group, and a tetrachloropyridine carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized through the reaction of cyclohexene with ethylamine under specific conditions . This intermediate is then reacted with 3,4,5,6-tetrachloropyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclohexenyl and ethylamino groups may facilitate binding to specific sites, while the tetrachloropyridine moiety could enhance its reactivity and stability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl4N2O3/c17-11-12(18)14(22-15(20)13(11)19)16(24)25-8-10(23)21-7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQCHKKHLFTDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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